REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Br:6][C:7]1[C:13]([Cl:14])=[C:12]([N+:15]([O-:17])=[O:16])[C:11](Cl)=[CH:10][C:8]=1N.N([O-])=O.[Na+].[Cl:23]CCl>C(O)C.C(=O)([O-])O.[Na+]>[Br:6][C:7]1[C:13]([Cl:14])=[C:12]([N+:15]([O-:17])=[O:16])[CH:11]=[C:10]([Cl:23])[CH:8]=1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
2-bromo-3,5-dichloro-4-nitroaniline
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=C(C(=C1Cl)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
478 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
was added in two portions
|
Type
|
TEMPERATURE
|
Details
|
After 0.5 h at reflux
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over silica gel eluting with a gradient of ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=C(C1)Cl)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |